![molecular formula C17H21N3OS B5752315 N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5752315.png)
N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide, also known as TAK-659, is a novel small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key mediator of B-cell receptor (BCR) signaling and plays a critical role in the survival and proliferation of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.
Mecanismo De Acción
N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide inhibits BTK by binding to the active site of the enzyme, which prevents its activation and downstream signaling. BTK is a key mediator of BCR signaling, which is essential for the survival and proliferation of B-cell malignancies. Inhibition of BTK by N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide leads to decreased BCR signaling, which ultimately results in decreased proliferation and survival of B-cell malignancies.
Biochemical and Physiological Effects
N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide has been shown to have potent anti-proliferative and pro-apoptotic effects in preclinical models of B-cell malignancies. In addition, N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide has been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab, in preclinical models. N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability and long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide is its specificity for BTK, which minimizes off-target effects and toxicity. In addition, N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide has shown good oral bioavailability and long half-life, which may allow for less frequent dosing in clinical trials. One limitation of N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide is its potential for drug-drug interactions, as it is metabolized by CYP3A4 and may interact with other drugs that are metabolized by this enzyme.
Direcciones Futuras
There are several potential future directions for the development of N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide. One direction is the evaluation of N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide in combination with other anti-cancer agents, such as venetoclax and rituximab, in clinical trials. Another direction is the evaluation of N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide in other B-cell malignancies, such as Waldenstrom macroglobulinemia and follicular lymphoma. Finally, the development of N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide analogs with improved pharmacokinetic and pharmacodynamic properties may also be explored.
Métodos De Síntesis
The synthesis of N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide involves several steps, starting with the reaction of 4-methyl-1-piperazinecarboxylic acid with 4-bromoaniline to form N-(4-bromo-phenyl)-4-methyl-piperazine-1-carboxamide. This intermediate is then reacted with 2-thiophenecarboxylic acid to form N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide. The synthesis of N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide has been optimized to yield high purity and good yields.
Aplicaciones Científicas De Investigación
N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide has demonstrated potent inhibition of BTK activity, leading to decreased proliferation and survival of B-cell malignancies. N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab, in preclinical models.
Propiedades
IUPAC Name |
N-[4-(4-methylpiperazin-1-yl)phenyl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-19-8-10-20(11-9-19)15-6-4-14(5-7-15)18-17(21)13-16-3-2-12-22-16/h2-7,12H,8-11,13H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOQJZVTKWYPPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.